![molecular formula C14H17Cl3N4 B13595274 2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride](/img/structure/B13595274.png)
2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride is a complex organic compound that features a benzodiazole ring fused with a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 3-pyridinecarboxaldehyde under acidic conditions to form the benzodiazole ring. This intermediate is then reacted with ethylene diamine to introduce the ethan-1-amine group. The final product is obtained as a trihydrochloride salt through crystallization from hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: N-oxides of the benzodiazole ring.
Reduction: Amines from nitro groups.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain bacterial enzymes, leading to antimicrobial effects. The pathways involved often include the disruption of normal cellular processes, leading to cell death in microbial organisms .
類似化合物との比較
Similar Compounds
2-pyridin-3-ylethanamine: Similar in structure but lacks the benzodiazole ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains a pyridine ring but has different functional groups and applications
Uniqueness
2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride is unique due to its combination of a benzodiazole ring with a pyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the development of new antimicrobial agents and pharmaceuticals.
特性
分子式 |
C14H17Cl3N4 |
|---|---|
分子量 |
347.7 g/mol |
IUPAC名 |
2-(4-pyridin-3-yl-1H-benzimidazol-2-yl)ethanamine;trihydrochloride |
InChI |
InChI=1S/C14H14N4.3ClH/c15-7-6-13-17-12-5-1-4-11(14(12)18-13)10-3-2-8-16-9-10;;;/h1-5,8-9H,6-7,15H2,(H,17,18);3*1H |
InChIキー |
XGQSLPHCGXDNQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)NC(=N2)CCN)C3=CN=CC=C3.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine](/img/structure/B13595191.png)

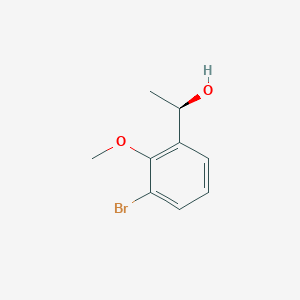
amino}acetamide](/img/structure/B13595210.png)
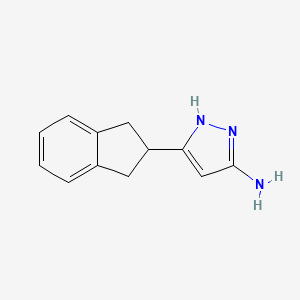
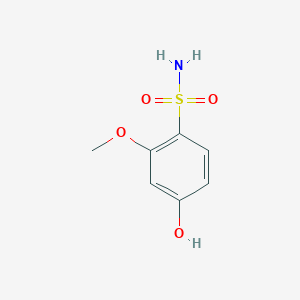
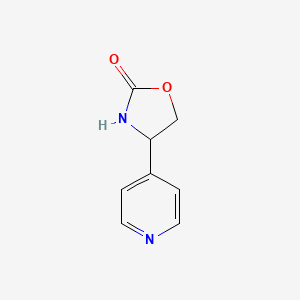
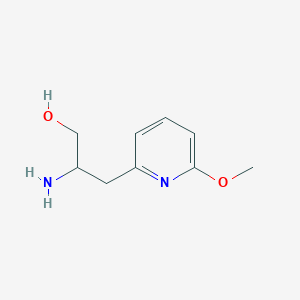

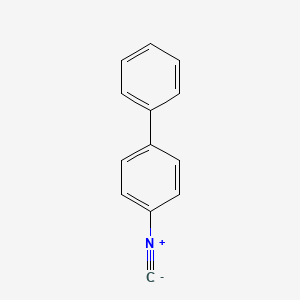



![6-Oxa-9-azaspiro[3.6]decan-2-ol](/img/structure/B13595285.png)
